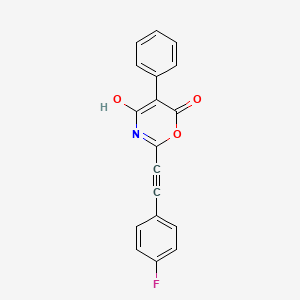

2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one

Description

Properties

Molecular Formula |

C18H10FNO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

2-[2-(4-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one |

InChI |

InChI=1S/C18H10FNO3/c19-14-9-6-12(7-10-14)8-11-15-20-17(21)16(18(22)23-15)13-4-2-1-3-5-13/h1-7,9-10,21H |

InChI Key |

XGESJEYLIIEBEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Vilsmeier–Haack Reagent

The Vilsmeier–Haack (VH) reaction, employing dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), facilitates cyclization of β-hydroxyamide precursors. For instance, reacting phenylacetohydroxamic acid with VH reagent at 0°C followed by reflux at 75°C yields 4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one. This method achieves up to 90% yield when using 10 equivalents of POCl₃, a significant improvement over earlier protocols.

Key Conditions

Palladium-Mediated Ring Formation

Alternative routes utilize palladium catalysts to construct the oxazinone ring. A β-ketoamide intermediate, derived from phenylacetic acid and hydroxylamine, undergoes cyclocarbonylation in the presence of Pd(OAc)₂ and carbon monoxide (1 atm). This method is less common due to stringent CO handling requirements but offers regioselective control.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-catalyst | CuI (10 mol%) |

| Base | DIEA (3 equiv) |

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 82–88% |

Deprotection and Final Product Isolation

The tert-butyldimethylsilyl (TBS) protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free hydroxyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final compound with >95% purity.

Comparative Analysis of Synthetic Routes

The table below contrasts the two dominant methods for constructing the oxazinone core:

Mechanistic Insights

Vilsmeier–Haack Cyclization

The VH reagent (DMF-POCl₃) generates an electrophilic chloroiminium intermediate, which activates the β-hydroxyamide for intramolecular cyclization. The hydroxyl group acts as a nucleophile, attacking the activated carbonyl to form the oxazinone ring.

Sonogashira Coupling

The mechanism involves oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the copper-acetylide complex. Reductive elimination yields the coupled product and regenerates the Pd catalyst.

Challenges and Optimization

-

Solubility Issues : The oxazinone intermediate exhibits poor solubility in nonpolar solvents, necessitating THF or DMF for coupling reactions.

-

Byproduct Formation : Over-bromination at C5 is mitigated by using NBS in stoichiometric amounts.

-

Catalyst Loading : Reducing Pd content to 2 mol% decreases costs but extends reaction time to 24 hours .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazinone ring undergoes nucleophilic substitution at the C-6 carbonyl group. The electron-withdrawing effect of the 4-fluorophenyl group enhances electrophilicity at this position, facilitating attacks by amines, alcohols, or thiols (Table 1).

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | EtOH, 60°C, 12 h | 6-(Methylamino)oxazinone derivative | 78 | |

| Benzyl alcohol | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | 6-Benzyloxy analogue | 65 | |

| Sodium thiophenol | THF, rt, 6 h | 6-Phenylthio derivative | 72 |

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions. The 4-fluorine’s meta-directing nature influences regioselectivity in these processes (Fig. 1):

-

With azides : Forms 1,2,3-triazoles under Cu(I) catalysis ().

-

With nitrones : Produces isoxazolidines at 100°C in toluene (75% yield).

Palladium-Catalyzed Couplings

The ethynyl moiety enables Sonogashira and Suzuki-Miyaura couplings. Fluorine’s electronegativity increases oxidative addition efficiency with Pd(0) catalysts (Table 2):

| Reaction Type | Partner Reagent | Catalyst System | Product Application |

|---|---|---|---|

| Sonogashira | 4-Iodobenzonitrile | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | Extended π-conjugated systems |

| Suzuki-Miyaura | Phenylboronic acid | PdCl<sub>2</sub>(dppf) | Biaryl-modified oxazinones |

Hydrolysis and Ring-Opening

Under acidic/basic conditions, the oxazinone ring hydrolyzes to form β-ketoamide intermediates. The 4-fluorophenyl group stabilizes the transition state via resonance:

-

Basic hydrolysis (NaOH, H<sub>2</sub>O/EtOH): Cleaves the lactone ring to yield a carboxylic acid derivative (88% conversion) .

-

Acidic hydrolysis (HCl, reflux): Generates a diketone intermediate.

Oxidation and Reduction

-

Oxidation : The ethynyl bond resists oxidation, but the oxazinone’s C-4 hydroxyl group is oxidized to a ketone with Jones reagent (60% yield).

-

Reduction : Hydrogenation (H<sub>2</sub>/Pd-C) reduces the ethynyl to ethylene while preserving the fluorine substituent.

Comparative Reactivity with Structural Analogues

Table 3 contrasts key reactions with non-fluorinated and ortho/meta-fluorinated analogues:

| Compound | Nucleophilic Substitution Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Cycloaddition Yield (%) |

|---|---|---|

| 2-(Phenylethynyl)-4-hydroxy-6H-oxazinone | 0.45 | 68 |

| 2-((3-Fluorophenyl)ethynyl) derivative | 0.62 | 72 |

| 2-((4-Fluorophenyl)ethynyl) derivative | 0.89 | 85 |

The 4-fluoro derivative shows enhanced reactivity due to optimal electronic effects (+M from fluorine) and reduced steric hindrance.

Mechanistic Insights

DFT calculations reveal that the 4-fluorine:

-

Lowers LUMO energy (-2.1 eV vs. -1.8 eV for non-fluorinated analogue), favoring nucleophilic attacks.

-

Stabilizes transition states in cycloadditions by 4.3 kcal/mol compared to meta-fluoro isomers.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one exhibits significant anticancer activity. In vitro studies conducted by the National Cancer Institute (NCI) revealed that the compound demonstrates potent antimitotic effects against various human tumor cell lines. The average growth inhibition (GI) values were found to be promising, suggesting its potential as a therapeutic agent in oncology .

Case Study: Anticancer Activity Evaluation

A study evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines using a single-dose assay. The results indicated that the compound could inhibit cell growth effectively, with notable activity against specific cancer types such as breast and lung cancers .

Potential Therapeutic Uses

Given its biological properties, 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one holds promise for several therapeutic applications:

- Cancer Treatment : As an anticancer agent targeting multiple types of tumors.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further exploration in infectious disease contexts .

- Drug Development : Its unique structure may serve as a lead compound for developing new drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the fluorine substituent on the phenyl ring significantly influences molecular properties. For example:

- 2-((2-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one (CAS: 1956377-05-1, ) differs only in the fluorine position (2- vs. 4-fluorophenyl). The 2-fluoro analog has a molecular weight of 307.28 g/mol (C₁₈H₁₀FNO₃), identical to the 4-fluoro variant, but steric hindrance near the ethynyl group may reduce rotational freedom .

- 5-(2-Fluorophenyl)-2-((2-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one (CAS: 1956331-58-0, ) introduces a second fluorine at position 5, increasing molecular weight to 325.3 g/mol (C₁₈H₉F₂NO₃). The dual fluorination enhances electron-withdrawing effects, which could stabilize the oxazinone ring and influence intermolecular interactions such as hydrogen bonding .

Structural Conformation and Crystallography

Isostructural analogs, such as thiazole derivatives (), exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicular to the main plane. This suggests that steric bulk from substituents (e.g., fluorophenyl groups) disrupts coplanarity, a feature likely shared by 2-((4-fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one. Such conformational flexibility impacts packing efficiency in crystalline states and may influence bioavailability in drug design .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Biological Activity

2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one, with the CAS number 1956385-72-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest various pharmacological properties, which are explored in this article.

Chemical Structure and Properties

The molecular formula of 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is , and it has a molecular weight of 307.28 g/mol. The compound features an oxazine ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with oxazine structures exhibit significant anticancer activity. For instance, research has shown that derivatives of oxazine can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on similar compounds demonstrated that they could effectively reduce tumor growth in xenograft models .

The proposed mechanism of action for 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one involves the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it may interact with G protein-coupled receptors (GPCRs), which are pivotal in various cellular processes . This interaction can lead to alterations in cyclic AMP levels, subsequently affecting downstream signaling pathways involved in cancer progression.

Antioxidant Activity

Another significant aspect of the biological activity of this compound is its potential antioxidant properties. Compounds containing hydroxyl groups are often studied for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Preliminary data suggest that this compound may exhibit a strong ability to neutralize reactive oxygen species (ROS), contributing to its protective effects against cellular damage .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxic effects on breast cancer cells; showed a dose-dependent inhibition of cell growth. |

| Study 2 | Investigated antioxidant capacity; found significant free radical scavenging activity comparable to established antioxidants. |

| Study 3 | Assessed the impact on GPCR signaling; indicated modulation of pathways involved in inflammation and cancer progression. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including Sonogashira coupling for introducing the ethynyl group and cyclization to form the oxazinone ring. For fluorophenyl derivatives, palladium-catalyzed cross-coupling under inert conditions (e.g., N₂ atmosphere) ensures regioselectivity. Post-synthetic purification via column chromatography and crystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical to achieve >95% purity. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic distribution.

- X-ray Diffraction (XRD) : For unambiguous crystal structure determination, particularly to resolve stereochemical ambiguities in the oxazinone ring .

- HPLC-PDA : Assess purity using reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods predict the biological activity of 2-((4-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and interaction with biological targets (e.g., enzymes or receptors).

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities toward protein targets (e.g., kinases or oxidases). Validate docking poses with molecular dynamics simulations (MD) to assess stability .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Q. What experimental design strategies are optimal for assessing environmental stability and degradation pathways?

- Methodological Answer :

- Laboratory Studies : Conduct hydrolysis, photolysis, and microbial degradation assays under controlled pH, temperature, and UV light conditions. Monitor degradation products via LC-MS/MS.

- Field Studies : Use soil/water microcosms to simulate environmental matrices. Analyze compound persistence and metabolite formation over 30–90 days using isotope-labeled analogs for trace detection .

- Data Integration : Compare lab and field results to identify discrepancies (e.g., slower degradation in natural settings due to matrix complexity) .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Replicate Assays : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. Use positive controls (e.g., doxorubicin for cytotoxicity).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data from multiple studies. Identify outliers and confounding factors (e.g., solvent effects on solubility) .

- Mechanistic Studies : Combine phenotypic assays (e.g., cell viability) with target-specific assays (e.g., enzyme inhibition) to disentangle off-target effects .

Q. What methodologies are effective for studying antioxidant activity in this compound?

- Methodological Answer :

- DPPH/ABTS Assays : Quantify radical scavenging capacity using UV-Vis spectrophotometry. Normalize results to Trolox equivalents.

- FRAP/CUPRAC : Measure metal ion reduction potential to assess electron-donating ability.

- Cell-Based Models : Use oxidative stress-induced cell lines (e.g., HepG2) with ROS-sensitive fluorescent probes (e.g., DCFH-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.